3-(Chloromethyl)isoquinoline
Overview
Description
3-(Chloromethyl)isoquinoline is an organic compound with the molecular formula C10H8ClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a chloromethyl group attached to the third position of the isoquinoline ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
3-(Chloromethyl)isoquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The primary targets of these compounds are often microbial cells, where they exhibit their antimicrobial properties .
Mode of Action
Quinolines and their derivatives are known to interact with their targets through various mechanisms, resulting in a broad spectrum of bioactivities . For instance, some quinolines inhibit the hemozoin polymerization in parasites, leading to the release of toxic free heme .
Biochemical Pathways
Quinolines and their derivatives are known to interfere with several biochemical pathways in microorganisms, leading to their antimicrobial effects .
Result of Action
Given its structural similarity to other quinolines, it may exhibit similar antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which produces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new isoquinoline derivatives.
Oxidation: The compound can be oxidized to form isoquinoline-3-carboxaldehyde or isoquinoline-3-carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the chloromethyl group can yield 3-methylisoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Isoquinoline derivatives with various functional groups at the third position.
Oxidation: Isoquinoline-3-carboxaldehyde and isoquinoline-3-carboxylic acid.
Reduction: 3-Methylisoquinoline.
Scientific Research Applications
3-(Chloromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex isoquinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of bioactive molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals, owing to its versatile reactivity and stability.
Comparison with Similar Compounds
Isoquinoline: The parent compound without the chloromethyl group.
3-Methylisoquinoline: A derivative with a methyl group instead of a chloromethyl group.
Isoquinoline-3-carboxaldehyde: An oxidized form of 3-(Chloromethyl)isoquinoline.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide variety of derivatives
Properties
IUPAC Name |
3-(chloromethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIUVLOQIOJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512116 | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147937-36-8 | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147937-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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